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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)ethylamine

Hydrobromide

CAS No.: 1807536-06-6

Cat. No.: B1497017 Get Quote

Compound: 2-(4-Fluorophenyl)ethylamine Hydrobromide Synonyms: 4-Fluoro-

phenethylammonium bromide; 4-F-PEA·HBr Role: Key Starting Material (KSM) / API

Intermediate

Introduction: The Criticality of Salt Selection
In pharmaceutical development, CAS 1807536-06-6 represents the hydrobromide (HBr) salt

form of 4-fluorophenethylamine. Selection of the HBr salt over the Hydrochloride (HCl) or Free

Base forms is rarely arbitrary; it is a deliberate engineering choice to optimize crystallinity,

hygroscopicity, and reaction kinetics in downstream synthesis.

For researchers developing CNS-active agents (e.g., TAAR1 agonists for schizophrenia or

depression), the purity of this ethylamine "warhead" dictates the impurity profile of the final drug

substance. A CoA for this CAS must therefore go beyond simple identity, ensuring the absence

of regioisomers (2- or 3-fluoro analogs) which are difficult to remove after coupling.

Certificate of Analysis (CoA) Specification Limits
The following specifications define a "Pharma-Grade" baseline, distinct from

"Electronic/Perovskite Grade" (which prioritizes metal purity over organic impurities).
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Table 1: Recommended CoA Limits for Drug
Development
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Test Parameter Method
Specification
Limit (R&D)

Specification
Limit
(GMP/GLP)

Rationale

Appearance Visual

White to off-white

crystalline

powder

White crystalline

powder

Color changes

indicate oxidation

of the amine or

free bromine

presence.

Identification 1H-NMR / IR
Conforms to

Structure

Conforms to

Reference

Standard

Confirms the 4-

fluoro

substitution

pattern (critical to

distinguish from

2-F/3-F isomers).

Assay (Purity) HPLC (Area %) ≥ 98.0% ≥ 99.5%

High purity

prevents side-

reactions in

amide coupling

or reductive

amination steps.

Assay (Titration) Argentometric 97.0% – 103.0% 98.0% – 102.0%

Confirms

stoichiometry of

the HBr salt

counter-ion.

Water Content Karl Fischer (KF) ≤ 1.0% ≤ 0.5%

HBr salts can be

hygroscopic;

excess water

hydrolyzes

sensitive

reagents (e.g.,

acyl chlorides)

downstream.

Regioisomeric

Purity

HPLC/GC Report Value ≤ 0.10% (2-F or

3-F isomers)

Critical CQA:

Regioisomers
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often have

distinct biological

toxicities.

Residue on

Ignition
Gravimetric ≤ 0.5% ≤ 0.1%

Controls

inorganic

contaminants

derived from the

bromination

process.

Solubility
Visual (5% in

Water)
Clear, colorless Clear, colorless

Turbidity

suggests

presence of free

base or non-

polar

contaminants.

Comparative Analysis: HBr vs. Alternatives
Why choose CAS 1807536-06-6 (HBr salt) over its alternatives?

Table 2: Performance Comparison of Salt Forms
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Feature
HBr Salt (CAS

1807536-06-6)

HCl Salt (CAS 459-

19-8)

Free Base (CAS

1583-88-6)

Crystallinity
High (Forms large,

stable lattices)

Moderate (Often

forms needles)
N/A (Liquid at RT)

Hygroscopicity Low to Moderate
High (Often

deliquescent)
N/A (Oxidizes rapidly)

Handling
Excellent flowability

for solid dosing
Clumping risk

Requires liquid

handling/inert gas

Reaction Yield
High in nucleophilic

substitutions

Moderate (Cl is a

poorer leaving group

in salt metathesis)

Variable (Carbonate

formation with air)

Atom Economy Lower (Br = 79.9 amu)
Higher (Cl = 35.5

amu)

Highest (No counter-

ion)

Scientist’s Insight: While the Free Base offers the best atom economy, it rapidly absorbs CO₂

from the air to form carbamates, compromising stoichiometry. The HCl salt is the standard

default, but for 4-fluorophenethylamine, the HBr salt (CAS 1807536-06-6) often exhibits

superior thermodynamic stability, making it the preferred form for long-term storage of

reference standards and GMP starting materials.

Biological Context: The TAAR1 Signaling Pathway
Drugs derived from the 4-fluorophenethylamine scaffold often target the Trace Amine

Associated Receptor 1 (TAAR1). This GPCR modulates dopaminergic activity without the side

effects of direct dopamine receptor blockade.

Diagram 1: TAAR1 Signaling Mechanism
This diagram illustrates the downstream effects of a ligand derived from CAS 1807536-06-6

binding to TAAR1.
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Caption: Activation of TAAR1 by phenethylamine derivatives triggers the cAMP/PKA cascade,

ultimately modulating dopamine and serotonin transporter function.

Experimental Protocol: Purity Determination by
HPLC
To validate the CoA specifications, the following self-validating HPLC method is recommended.

This method is designed to separate the 4-fluoro isomer from potential 2-fluoro and 3-fluoro

impurities.

Objective: Quantify CAS 1807536-06-6 purity and identify regioisomers.

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization

tailing).

Mobile Phase B: 0.1% TFA in Acetonitrile.

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

Temperature: 30°C.
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Gradient Profile
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

15.0 60 40

20.0 5 95

25.0 95 5

Workflow Diagram
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Sample: CAS 1807536-06-6

Dissolve in 50:50 H2O:ACN
(1 mg/mL)

Inject 10 µL into HPLC

Gradient Elution
(Separates Regioisomers)

UV Detection (210/254 nm)

Main Peak Area > 99.5%?

PASS: Release for Synthesis

Yes

FAIL: Recrystallize (EtOH/Et2O)

No

Retest

Click to download full resolution via product page

Caption: Quality Control decision matrix for validating the purity of the starting material prior to

GMP synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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